BenchChemオンラインストアへようこそ!

6-Iodo-4-methylpyridin-3-amine

Lipophilicity Lead Optimization ADME Prediction

6-Iodo-4-methylpyridin-3-amine (CAS 633328-47-9) is a heterocyclic aromatic amine belonging to the halogenated 4-methylpyridin-3-amine scaffold class. It is characterized by a pyridine core substituted with a methyl group at the 4-position, a primary amine at the 3-position, and an iodine atom at the 6-position.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
CAS No. 633328-47-9
Cat. No. B1592410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-4-methylpyridin-3-amine
CAS633328-47-9
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N)I
InChIInChI=1S/C6H7IN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
InChIKeyXDHVIGDFAAGQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-4-methylpyridin-3-amine (CAS 633328-47-9): Halogenated Pyridin-3-amine Building Block for Medicinal Chemistry & Cross-Coupling Procurement


6-Iodo-4-methylpyridin-3-amine (CAS 633328-47-9) is a heterocyclic aromatic amine belonging to the halogenated 4-methylpyridin-3-amine scaffold class. It is characterized by a pyridine core substituted with a methyl group at the 4-position, a primary amine at the 3-position, and an iodine atom at the 6-position . The compound is widely recognized as a versatile small-molecule building block (synonyms: 2-iodo-4-methyl-5-pyridinamine; 6-iodo-4-methylpyridin-3-ylamine) with applications in medicinal chemistry, particularly as a synthetic intermediate for kinase inhibitor programs and as a substrate for palladium-catalyzed cross-coupling reactions . Its predicted physicochemical properties—LogP of 2.16 and topological polar surface area (TPSA) of 38.91 Ų—position it within drug-like chemical space for lead optimization campaigns .

Why 6-Iodo-4-methylpyridin-3-amine Cannot Be Interchanged with Chloro, Bromo, or Fluoro Analogs in Cross-Coupling and Medicinal Chemistry Workflows


The halogen atom at the 6-position is not a passive placeholder; it governs both the compound's physicochemical profile and its reactivity in downstream transformations. The carbon–iodine bond (C–I, ~57 kcal/mol) is substantially weaker than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), granting iodo-substituted pyridines markedly higher oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. Furthermore, the iodine atom's larger van der Waals radius and higher polarizability alter the compound's LogP (2.16) relative to its chloro (LogP ~1.34–2.21), bromo (LogP ~2.32), and fluoro (LogP ~0.98) counterparts, directly impacting membrane permeability predictions, chromatographic retention, and formulation behavior [2][3]. Generic substitution among halogenated 4-methylpyridin-3-amine congeners without accounting for these quantitative differences risks failed coupling reactions, altered ADME profiles, and irreproducible synthetic routes—particularly in multi-step medicinal chemistry campaigns where exact building block identity is critical.

Head-to-Head Quantitative Differentiation: 6-Iodo-4-methylpyridin-3-amine vs. 6-Halogen-4-methylpyridin-3-amine Congeners


LogP Differentiation: Iodo Substituent Imparts 1.6-Fold Higher Lipophilicity than Fluoro and Measurably Distinct Values vs. Chloro and Bromo Analogs

The iodine atom at the 6-position confers a LogP of 2.16 to 6-iodo-4-methylpyridin-3-amine, compared with 0.98 for 6-fluoro, 1.34 for 6-chloro, and 2.32 for 6-bromo analogs [1][2]. This represents a 2.2-fold increase in predicted lipophilicity over the fluoro analog and sits at the upper range of the halogen series. In medicinal chemistry campaigns, a 0.82 LogP shift between iodo and chloro derivatives is sufficient to materially alter predicted membrane permeability, blood–brain barrier penetration, and off-target binding profiles. For procurement specialists sourcing building blocks for structure–activity relationship (SAR) studies, the iodo compound provides a distinct lipophilicity anchor point unavailable from lighter halogens.

Lipophilicity Lead Optimization ADME Prediction Chromatographic Retention

Cross-Coupling Reactivity Advantage: C–I Bond Enables Superior Oxidative Addition Kinetics Relative to C–Br and C–Cl Analogs

The carbon–iodine bond dissociation energy (BDE) in aryl iodides is approximately 57 kcal/mol, compared to ~68 kcal/mol for aryl bromides and ~81 kcal/mol for aryl chlorides [1]. This quantitative difference translates directly into faster oxidative addition rates with Pd(0) catalysts, the rate-determining step in Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions. In the specific context of 6-halogen-4-methylpyridin-3-amine building blocks, the iodo derivative is expected to couple under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than its bromo or chloro counterparts. In Sonogashira couplings with terminal acetylenes, iodopyridines are specifically preferred over bromopyridines for their superior reactivity, as documented in pyridine-specific coupling literature [2]. The iodo compound is therefore the preferred building block when high-yielding, selective cross-coupling at the 6-position is required in the presence of the free 3-amino group.

Palladium Catalysis Suzuki-Miyaura Coupling Sonogashira Coupling Bond Dissociation Energy

Tunable Molecular Weight Differentiation: Iodo Derivative (234.04 g/mol) Provides Detectable Mass Shift vs. Chloro (142.59 g/mol) and Fluoro (126.13 g/mol) Congeners

The molecular weight of 6-iodo-4-methylpyridin-3-amine is 234.04 g/mol, representing a +91.45 g/mol difference over the chloro analog (142.59 g/mol) and a +107.91 g/mol difference over the fluoro analog (126.13 g/mol) [1]. This substantial mass shift is analytically valuable: in LC-MS reaction monitoring, the iodo compound produces a distinct isotopic signature (iodine's characteristic M+2 pattern) that enables unambiguous tracking of intermediates in complex reaction mixtures. In fragment-based drug discovery, the iodine atom serves as an anomalous scattering center for X-ray crystallography and provides a heavy-atom label to validate binding mode hypotheses. The mass contribution also influences calculated ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics used to rank fragment hits.

Mass Spectrometry Metabolic Stability LC-MS Detection Fragment-Based Screening

Patent-Cited Intermediate: 6-Iodo-4-methylpyridin-3-amine as a Key Building Block in Bayer Schering Pharma Kinase Inhibitor Program (WO2008/071451 A1)

The compound is explicitly cited as a synthetic intermediate in Bayer Schering Pharma AG's patent WO2008/071451 A1, which describes dihydropyridine derivatives as protein tyrosine kinase inhibitors targeting c-Met-mediated diseases [1]. The patent, filed in 2007 and published in 2008, establishes the compound's validated utility in a pharmaceutically relevant kinase inhibitor program predating the broader 2017 J. Med. Chem. publication on pyridin-3-amine multitargeted kinase inhibitors by nearly a decade [2]. In contrast, the corresponding chloro and fluoro analogs (CAS 66909-38-4 and 954236-33-0) are not cited in the same patent context, suggesting the iodine substituent was specifically required for the synthetic route or for generating the desired dihydropyridine pharmacophore. For procurement decisions, this patent provenance provides a verified use-case that lighter halogen analogs lack.

Kinase Inhibitor c-Met Dihydropyridine Patent Intermediate Medicinal Chemistry

Computed TPSA Equivalence Across Halogen Series: 6-Iodo-4-methylpyridin-3-amine Maintains Drug-Like Polar Surface Area (38.91 Ų) While Modulating Lipophilicity Independently

All four 6-halogen-4-methylpyridin-3-amine congeners (iodo, bromo, chloro, fluoro) share an identical computed topological polar surface area (TPSA) of 38.91 Ų [1][2]. This is significant because TPSA is a key determinant of oral bioavailability and blood–brain barrier penetration (Veber rules: TPSA < 140 Ų for oral bioavailability; TPSA < 60–70 Ų for CNS penetration). The halogen-independent TPSA, combined with the halogen-dependent LogP (spanning 0.98–2.32), means the iodo compound uniquely achieves the highest lipophilicity within this series without any penalty to polar surface area—a property combination that cannot be replicated by the chloro or fluoro analogs for targets requiring both high membrane permeability and maintained hydrogen-bonding capacity.

Polar Surface Area Drug-Likeness Oral Bioavailability Veber Rules

High-Value Application Scenarios for 6-Iodo-4-methylpyridin-3-amine Procurement Based on Verified Differentiation Evidence


Suzuki-Miyaura or Sonogashira Cross-Coupling at the 6-Position of the Pyridin-3-amine Scaffold

When the synthetic route demands efficient palladium-catalyzed C–C bond formation at the 6-position of the pyridine ring, 6-iodo-4-methylpyridin-3-amine is the preferred building block. The C–I bond (~57 kcal/mol BDE) undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol) bonds, enabling milder reaction conditions and higher yields [1]. In Sonogashira couplings with terminal acetylenes, the reactivity hierarchy α-iodopyridine ≫ γ-iodopyridine ≥ β-iodopyridine has been experimentally established, confirming the iodo substituent's superiority . Procurement of the iodo-specific compound is justified when high conversion efficiency under mild conditions is critical, particularly in multi-step sequences where protecting-group compatibility or functional-group tolerance is essential.

SAR Exploration of Lipophilicity-Dependent ADME Properties in Lead Optimization

When Structure–Activity Relationship (SAR) studies require systematic exploration of lipophilicity while maintaining constant TPSA (38.91 Ų), 6-iodo-4-methylpyridin-3-amine provides a LogP anchor of 2.16—the highest among the halogen series after the bromo analog [1]. This enables medicinal chemists to probe the effects of increased lipophilicity on metabolic stability, plasma protein binding, and membrane permeability without altering the scaffold's hydrogen-bonding capacity or predicted oral absorption parameters. The +0.82 LogP increment over the chloro analog represents a meaningful shift for lead optimization decision-making, and the compound's availability at >95% purity from multiple vendors supports reproducible SAR campaigns [2].

Reproduction or Extension of Bayer Schering Pharma c-Met Kinase Inhibitor Chemistry (WO2008/071451 A1)

For research groups building upon or validating the dihydropyridine-based c-Met kinase inhibitor chemistry disclosed in WO2008/071451 A1, 6-iodo-4-methylpyridin-3-amine is the specified intermediate (pp. 53–54) [1]. Substituting the chloro or fluoro analog would represent a deviation from the validated synthetic route and may compromise reaction yields or product identity. The compound's role as an intermediate in a kinase inhibitor program that predates the broader 2017 J. Med. Chem. publication on pyridin-3-amine multitargeted kinase inhibitors further underscores its established utility in pharmaceutically relevant target space. Procurement of the exact patent-specified building block ensures fidelity to published procedures and facilitates direct comparison with prior art.

Heavy-Atom Labeling for Fragment-Based Drug Discovery (FBDD) and Crystallographic Studies

The iodine atom in 6-iodo-4-methylpyridin-3-amine serves as an effective anomalous scattering center for X-ray crystallography and provides a characteristic isotopic signature for mass spectrometry-based binding assays [1]. With a molecular weight of 234.04 g/mol (+91.45 vs. chloro analog), the compound is suited for fragment-based screening where heavy-atom labeling is required to validate binding modes or to facilitate phasing in protein-fragment co-crystal structures. The constant TPSA of 38.91 Ų across the halogen series means the iodo compound can serve as a direct isostere for lighter halogens in crystallographic studies while providing the anomalous signal necessary for experimental phasing. Procurement of the iodo derivative specifically for structural biology applications is justified when lighter halogen analogs cannot provide equivalent experimental phase information.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-4-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.